methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-6(13)12-10-9(11(14)15-2)7-3-4-16-5-8(7)17-10/h3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGDLXVBIHCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)COCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Ethyl 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- Structure: Differs by having an ethyl ester (vs. methyl) and a free amino group (vs. acetamido) .
- Synthesis: Prepared via hydrolysis of the ethyl ester to a carboxylic acid under basic conditions (70°C, NaOH), yielding 70% of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid .
- Properties: The free amino group increases reactivity but reduces stability compared to the acetamido derivative.
Ethyl 2-(Perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- Structure : Features a perfluorobenzamido group at position 2 and an ethyl ester .
- Biological Activity : Demonstrates potent antimycobacterial activity (MIC = 67 nM against Mycobacterium tuberculosis), attributed to the electron-withdrawing perfluoro group enhancing target binding .
N-(3-Cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2,2-diphenyl-acetamide
- Structure: Replaces the 3-carboxylate with a cyano group and introduces a diphenylacetamide at position 2 .
- Application: Acts as a glucagon receptor antagonist, highlighting the role of the cyano group in modulating receptor affinity .
- Comparison : The methyl ester in the target compound may improve solubility relative to the lipophilic diphenylacetamide derivative .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Cyclization via Sulfur-Mediated Condensation
- The initial step involves condensation of a cyclic ketone (e.g., 4-oxo-piperidine derivatives) with ethyl cyanoacetate in the presence of elemental sulfur and a base catalyst.
- The sulfur acts as a key reagent to facilitate the formation of the thieno ring by incorporation of sulfur into the heterocyclic framework.
- The base (triethylamine, diethylamine, or morpholine) deprotonates the cyanoacetate, enhancing nucleophilicity and promoting Michael-type addition followed by cyclization.
- Reaction times vary from 3 hours at elevated temperatures (70 °C) to overnight at room temperature (20 °C).
- The product precipitates out of the reaction mixture, allowing for straightforward isolation by filtration.
Formamidine Acetate-Mediated Transformations
- Subsequent transformations involve reaction of the amino-dicarboxylate intermediate with formamidine acetate in DMF at 100 °C.
- This step facilitates further ring closure or modification to yield the target methyl 2-acetamido derivative.
- The reaction is typically performed for about 16 hours, followed by cooling and isolation of the product by filtration.
- High yields (88-90.6%) and high purity are reported, confirmed by NMR and LC-MS.
Representative Experimental Data
| Parameter | Data (Example from Entry 3) |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 1.25 (t, 3H), 1.41 (s, 9H), 2.63-2.68 (m, 2H), 3.51 (t, 2H), 4.15 (q, 2H), 4.24 (br s, 2H), 7.32 (s, 2H) |
| LC-MS (ESI) | m/z 327 [M+H]+ |
| Yield | 86% |
| Purification | Filtration and washing with ethanol |
Summary Table of Preparation Methods
| Step | Reaction Type | Key Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Sulfur-mediated cyclization | Cyclic ketone, ethyl cyanoacetate, sulfur, base (TEA, DEA, morpholine) | Ethanol | 20-70 °C | 3-16 h | 63-88 | Precipitate isolation; base affects yield |
| 2 | Formamidine acetate reaction | Amino-dicarboxylate intermediate, formamidine acetate | DMF | 100 °C | 16 h | 88-90.6 | Product isolated by filtration; high purity |
Analytical and Characterization Notes
- The products are typically characterized by proton nuclear magnetic resonance (1H NMR) spectroscopy, showing characteristic chemical shifts corresponding to the thieno-pyran ring protons and substituents.
- Liquid chromatography-mass spectrometry (LC-MS) confirms molecular ion peaks consistent with the expected molecular weights.
- Purification is commonly achieved by recrystallization from ethanol or methanol and sometimes by column chromatography.
- Reaction yields are generally high, indicating efficient cyclization and functional group transformations.
Q & A
Basic: What are the established synthetic routes for methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Start with ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate (prepared via Gewald reaction or similar methods). Hydrolysis under basic conditions (e.g., NaOH in ethanol at 70°C) yields the carboxylic acid derivative .
- Step 2: Acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetamido moiety.
- Step 3: Esterification or transesterification to convert the ethyl ester to the methyl ester, often using methanol and acid catalysis.
Purification involves acidification, filtration, and recrystallization. Yield optimization requires careful control of reaction time, temperature, and stoichiometry .
Basic: What analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: 1H and 13C NMR confirm the structure, with characteristic signals for the thieno-pyran ring (δ 2.62–4.40 ppm for protons), acetamido group (δ 2.0–2.1 ppm for CH3), and ester carbonyl (δ 167–170 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, identifying bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 aids in visualizing molecular geometry .
- Mass Spectrometry: HRMS or LC-MS validates molecular weight and fragmentation patterns .
Advanced: How can researchers design experiments to evaluate its antimicrobial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Test against Mycobacterium tuberculosis (Mtb) strains (e.g., H37Rv and drug-resistant variants) in liquid culture. Use serial dilutions (e.g., 0.02–10 μM) and monitor growth inhibition over 7–14 days .
- Cytotoxicity Screening: Pair MIC assays with mammalian cell lines (e.g., Vero or HepG2) to assess selectivity. Calculate selectivity indices (SI = IC50/MIC) to prioritize compounds with SI >10 .
- ADME Profiling: Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 monolayers) to optimize pharmacokinetics .
Advanced: How to analyze structure-activity relationships (SAR) for cytotoxicity modifications?
Answer:
- Substituent Variation: Replace the acetamido group with bulkier or electron-withdrawing groups (e.g., perfluorobenzamido) to enhance target binding. Ethyl 2-(perfluorobenzamido) derivatives show MIC values as low as 67 nM against Mtb .
- Ring Modifications: Introduce substituents to the thieno-pyran core (e.g., cyclopropyl or dimethyl groups) to improve metabolic stability. Derivatives with 5,5-dimethyl groups exhibit prolonged half-lives .
- Data Correlation: Use regression models to link structural descriptors (e.g., logP, polar surface area) with biological activity. Validate hypotheses via molecular docking against Mtb targets (e.g., InhA or DprE1) .
Advanced: How to resolve contradictions in biological data across studies?
Answer:
- Purity Verification: Confirm compound identity via HPLC (≥95% purity) and elemental analysis. Impurities from incomplete acetylation or ester hydrolysis can skew results .
- Replication: Repeat assays in triplicate under standardized conditions (e.g., same Mtb strain, culture media). Address variability in MIC values (e.g., 0.23–0.44 μM) by controlling inoculum size and incubation time .
- Cross-Validation: Compare data with structurally analogous compounds (e.g., ethyl 6-ethyl-2-(perfluorobenzamido) derivatives) to identify trends .
Advanced: What strategies optimize hydrogenation steps in derivative synthesis?
Answer:
- Catalyst Selection: Use 10% Pd/C under H2 atmosphere for selective reduction of double bonds (e.g., in propenoyl intermediates). Monitor reaction progress via TLC to avoid over-reduction .
- Solvent Optimization: Ethanol or THF enhances substrate solubility and catalyst activity. Avoid protic solvents if protecting groups (e.g., Boc) are present .
- Yield Improvement: Scale reactions under inert conditions (N2/Ar) and filter catalysts promptly post-reaction to prevent decomposition .
Advanced: How to analyze intermolecular interactions in crystallographic studies?
Answer:
- Graph Set Analysis: Classify hydrogen bonds using Etter’s formalism (e.g., D, C, or R motifs). For example, N–H···O bonds in the acetamido group may form cyclic dimers (R22(8) motif) .
- Hirshfeld Surfaces: Map close contacts (e.g., C–H···π interactions between thieno-pyran rings) to explain packing patterns .
- Software Tools: SHELXL for refinement, Mercury for visualization, and CrystalExplorer for Hirshfeld analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
